molecular formula C24H32O4SSi2 B14287909 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione CAS No. 114125-21-2

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione

Katalognummer: B14287909
CAS-Nummer: 114125-21-2
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: OXYBKEKQSRGUDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is a complex organic compound characterized by the presence of trimethylsilyl groups and a thiolane-2,5-dione core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione typically involves the use of trimethylsilylating reagents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. These reagents are used to derivatize non-volatile compounds by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of specialized reactors and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with target molecules. This selective interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione is unique due to its thiolane-2,5-dione core and the presence of multiple trimethylsilyl groups. This combination provides the compound with distinct chemical properties, including enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

114125-21-2

Molekularformel

C24H32O4SSi2

Molekulargewicht

472.7 g/mol

IUPAC-Name

3,4-bis[phenyl(trimethylsilyloxy)methyl]thiolane-2,5-dione

InChI

InChI=1S/C24H32O4SSi2/c1-30(2,3)27-21(17-13-9-7-10-14-17)19-20(24(26)29-23(19)25)22(28-31(4,5)6)18-15-11-8-12-16-18/h7-16,19-22H,1-6H3

InChI-Schlüssel

OXYBKEKQSRGUDO-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC(C1C(C(=O)SC1=O)C(C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.